molecular formula C28H22O6S2 B12469932 4-4'-Bis(2-sulfostyryl)biphenyl CAS No. 54351-85-8

4-4'-Bis(2-sulfostyryl)biphenyl

Cat. No.: B12469932
CAS No.: 54351-85-8
M. Wt: 518.6 g/mol
InChI Key: SQAKQVFOMMLRPR-UHFFFAOYSA-N
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Description

4-4’-Bis(2-sulfostyryl)biphenyl is a fluorescent whitening agent commonly used in various industries, particularly in the production of detergents and paper. This compound is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness in materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-4’-Bis(2-sulfostyryl)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-sulfostyrene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide, which facilitates the formation of the desired product through a nucleophilic substitution mechanism .

Industrial Production Methods

In industrial settings, the production of 4-4’-Bis(2-sulfostyryl)biphenyl is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and consistent product quality. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-4’-Bis(2-sulfostyryl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonic acids, and various substituted biphenyl compounds .

Scientific Research Applications

4-4’-Bis(2-sulfostyryl)biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-4’-Bis(2-sulfostyryl)biphenyl involves the formation of micelles in aqueous solutions. These micelles consist of a hydrophobic core encased by a hydrophilic shell. The compound absorbs ultraviolet light and re-emits it as visible blue light, which enhances the appearance of whiteness in materials. This process is facilitated by the presence of sulfonate groups, which increase the solubility of the compound in water .

Comparison with Similar Compounds

4-4’-Bis(2-sulfostyryl)biphenyl is often compared with other fluorescent whitening agents such as:

These compounds share similar applications but differ in their chemical properties, making 4-4’-Bis(2-sulfostyryl)biphenyl unique in its specific use cases and performance characteristics.

Properties

IUPAC Name

2-[2-[4-[4-[2-(2-sulfophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6S2/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34/h1-20H,(H,29,30,31)(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAKQVFOMMLRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27344-41-8 (di-hydrochloride salt)
Record name Tinopal cbs-X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038775223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047017
Record name 2,2'-([1,1'-Biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[benzenesulfonic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38775-22-3
Record name C.I. Fluorescent Brightener 351
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38775-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tinopal cbs-X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038775223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-([1,1'-Biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[benzenesulfonic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-([1,1'-biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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